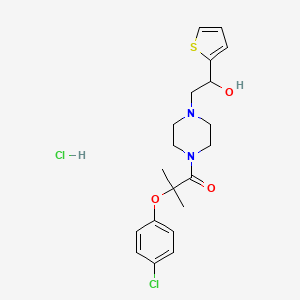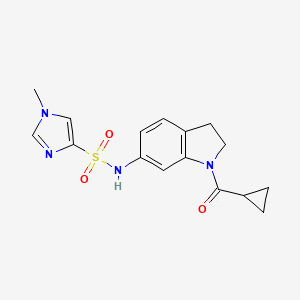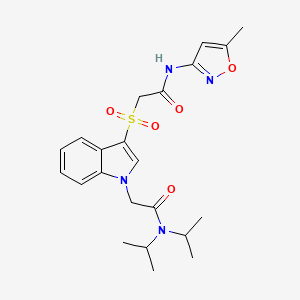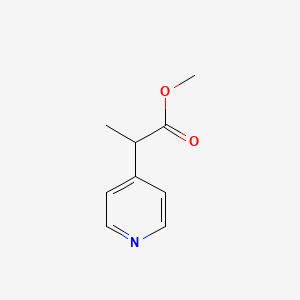![molecular formula C20H20N4O5S B2903582 methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate CAS No. 1305253-61-5](/img/structure/B2903582.png)
methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPA is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in many physiological processes.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound 'methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate' involves the reaction of 3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid with methyl 3-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form the final product.
Starting Materials
3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid, methyl 3-aminobenzoate, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), acetic anhydride
Reaction
Step 1: Dissolve 3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid (1.0 equiv), methyl 3-aminobenzoate (1.2 equiv), DCC (1.2 equiv), and DMAP (0.1 equiv) in dry dichloromethane (DCM)., Step 2: Stir the reaction mixture at room temperature for 24 hours., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct., Step 4: Concentrate the filtrate under reduced pressure to obtain the crude intermediate., Step 5: Dissolve the crude intermediate in dry dichloromethane (DCM) and add acetic anhydride (2.0 equiv)., Step 6: Stir the reaction mixture at room temperature for 24 hours., Step 7: Quench the reaction by adding water and extract the product with ethyl acetate., Step 8: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.
Mecanismo De Acción
The mechanism of action of methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate involves its ability to inhibit the enzyme carbonic anhydrase. Carbonic anhydrase catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate binds to the active site of carbonic anhydrase, preventing the conversion of carbon dioxide to bicarbonate. This results in a decrease in the concentration of bicarbonate and an increase in the concentration of carbon dioxide, which can have various physiological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate depend on the specific application. In cancer research, methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In epilepsy research, methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate has been shown to reduce seizures by inhibiting carbonic anhydrase in the brain. In inflammation research, methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate has been shown to reduce inflammation by inhibiting the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate in lab experiments is its specificity for carbonic anhydrase. This allows researchers to study the effects of inhibiting carbonic anhydrase without affecting other physiological processes. However, one limitation of using methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate is its potential toxicity. methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate. One area of interest is the development of methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate-based drugs for the treatment of cancer, epilepsy, and inflammation. Another area of interest is the use of methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate as a diagnostic tool for certain diseases, such as glaucoma and osteoporosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate and its potential toxicity.
Aplicaciones Científicas De Investigación
Methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of carbonic anhydrase, which is involved in many physiological processes, including acid-base balance, respiration, and ion transport. methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate has been shown to have anticancer, anticonvulsant, and anti-inflammatory properties. It has also been studied for its potential use as a diagnostic tool for certain diseases, such as glaucoma and osteoporosis.
Propiedades
IUPAC Name |
methyl 3-[[3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-12-7-9-15(10-8-12)24-30(27,28)19-17(13(2)22-23-19)18(25)21-16-6-4-5-14(11-16)20(26)29-3/h4-11,13,17,19,22-24H,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUBSXXVMVRAJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(NN1)S(=O)(=O)NC2=CC=C(C=C2)C)C(=O)NC3=CC=CC(=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2903499.png)

![1-(Naphthalen-1-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2903502.png)
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutan-1-one](/img/structure/B2903506.png)

![6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2903510.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2903511.png)

![N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2903513.png)
![1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2903514.png)



![7-acetyl-2-((2-chloro-6-fluorobenzyl)thio)-3-(o-tolyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2903522.png)